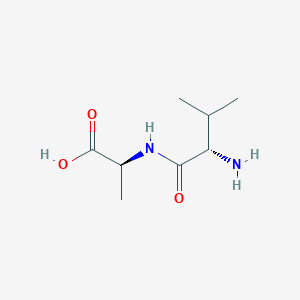

H-缬氨酸-丙氨酸-OH

描述

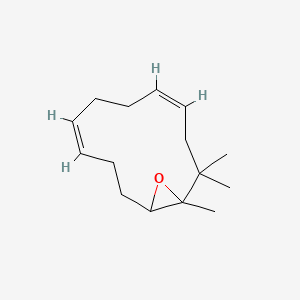

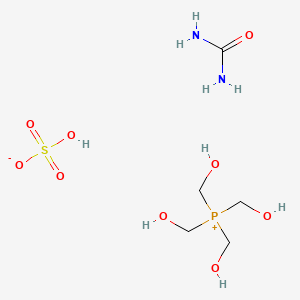

它是一种内源性代谢物,分子式为 C8H16N2O3,分子量为 188.22 g/mol 。这种化合物在各种代谢过程中发挥作用,主要用于科学研究。

科学研究应用

H-Val-Ala-OH 在科学研究中具有广泛的应用,包括:

化学: 用作研究肽合成和构象研究的模型化合物。

生物学: 研究其在代谢途径中的作用以及作为酶反应底物的作用。

医学: 研究其潜在的治疗应用,包括其在药物开发中的作用以及作为某些疾病的生物标志物的作用。

未来方向

The strong effect of the amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found . This discovery may be used to predict the influence of vapors on the morphology of films of short-chain oligopeptides .

作用机制

H-Val-Ala-OH 通过其作为各种生化途径中代谢物的作用发挥作用。它与特定的酶和受体相互作用,影响代谢过程和细胞功能。 该化合物的作用机制涉及与分子靶标结合并调节其活性,从而导致对细胞代谢的下游影响 。

类似化合物:

H-Val-Gly-OH: 由 L-缬氨酸和甘氨酸残基组成的二肽。

H-Ala-Val-OH: 由 L-丙氨酸和 L-缬氨酸残基组成的二肽。

H-Val-Leu-OH: 由 L-缬氨酸和 L-亮氨酸残基组成的二肽。

比较: H-Val-Ala-OH 由于其 L-缬氨酸和 L-丙氨酸残基的特定组合而具有独特性,这赋予了其独特的生化特性。 与类似的二肽相比,H-Val-Ala-OH 可能表现出不同的代谢作用以及与酶和受体的相互作用 。

生化分析

Biochemical Properties

Valylalanine plays a role in biochemical reactions as an intermediate in protein metabolism. It interacts with various enzymes and proteins during its formation and breakdown. For instance, peptidases and proteases are involved in the hydrolysis of valylalanine into its constituent amino acids, valine and alanine. These interactions are crucial for maintaining amino acid levels and facilitating protein turnover in the body .

Cellular Effects

Valylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a dipeptide, it can be involved in signaling pathways that regulate protein synthesis and degradation. Additionally, valylalanine may affect gene expression by modulating the availability of its constituent amino acids, which are essential for the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, valylalanine exerts its effects through binding interactions with enzymes and other biomolecules. For example, it can act as a substrate for peptidases, which catalyze its hydrolysis. This process involves the cleavage of the peptide bond between valine and alanine, resulting in the release of free amino acids. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valylalanine can change over time due to its stability and degradation. Valylalanine is relatively stable under physiological conditions, but it can be hydrolyzed by peptidases over time. Long-term studies have shown that valylalanine can influence cellular function by modulating amino acid levels and protein turnover. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of valylalanine vary with different dosages in animal models. At low doses, valylalanine can support normal cellular function by providing essential amino acids. At high doses, it may cause toxic or adverse effects due to the accumulation of its constituent amino acids. Threshold effects have been observed, where moderate doses of valylalanine promote protein synthesis, while excessive doses lead to metabolic imbalances .

Metabolic Pathways

Valylalanine is involved in several metabolic pathways, including protein synthesis and amino acid catabolism. It interacts with enzymes such as peptidases, which hydrolyze the dipeptide into valine and alanine. These amino acids can then enter various metabolic pathways, including the tricarboxylic acid cycle and gluconeogenesis, contributing to energy production and glucose synthesis .

Transport and Distribution

Valylalanine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of valylalanine into cells, where it can be utilized for protein synthesis or further metabolized. The distribution of valylalanine within tissues is influenced by its interactions with transporters and binding proteins, which regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of valylalanine is determined by targeting signals and post-translational modifications. Valylalanine can be directed to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria, where it participates in metabolic processes. These localization signals ensure that valylalanine is available in the appropriate cellular compartments for its biological functions .

准备方法

合成路线和反应条件: H-Val-Ala-OH 可以通过使用 N-羧基 α-氨基酸酐 (NCA) 对寡肽进行逐步合成来合成。 该过程涉及在乙腈和水的非均相体系中,用 NCA 对氨基酸或肽进行酰化 。该反应在低温下进行,通常约为 -10°C,以防止 NCA 的均聚。

工业生产方法: H-Val-Ala-OH 的工业生产涉及使用自动肽合成仪,采用固相肽合成 (SPPS) 技术。 这种方法允许通过将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上,高效且高产地生产二肽 。

化学反应分析

反应类型: H-Val-Ala-OH 经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以氧化形成相应的氧化物。

还原: 还原反应可以将该化合物转化为其还原形式。

取代: H-Val-Ala-OH 可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化物,而还原可能会产生化合物的还原形式 。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSKHRSXRCFC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426328 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27493-61-4 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Val-Ala?

A1: The molecular formula of Val-Ala is C8H16N2O3. Its molecular weight is 188.23 g/mol.

Q2: Is there spectroscopic data available for Val-Ala?

A2: Yes, various spectroscopic techniques have been employed to characterize Val-Ala and related peptides. For instance, 1H NMR spectroscopy has been used to analyze the conformation of Val-Ala containing peptides in solution, particularly in studies investigating their helical propensity. [, , , , ] Additionally, circular dichroism (CD) spectroscopy has been employed to study the secondary structures of these peptides. [, , ]

Q3: Does Val-Ala exhibit any unique material properties?

A3: While Val-Ala itself hasn't demonstrated extraordinary material properties, research has explored the potential of related dipeptide crystals, like L-alanyl-L-valine (Ala-Val) and L-valyl-L-alanine (Val-Ala), as porous materials. These crystals possess channel-like structures with potential applications in gas diffusion and storage. []

Q4: Does Val-Ala possess any known biological activity?

A4: While Val-Ala itself may not have potent independent biological activity, it is a key component of larger peptides and proteins with significant biological functions. Research has shown that the hexapeptide Val-Gly-Val-Ala-Pro-Gly, a repeating sequence in elastin, exhibits chemotactic activity for fibroblasts and monocytes, playing a role in wound healing and tissue repair. []

Q5: Are there any therapeutic applications of Val-Ala containing peptides?

A5: Research has explored the therapeutic potential of peptides containing the Val-Ala sequence. For instance, studies have investigated angiotensin I-converting enzyme inhibitors derived from casein hydrolysates, such as the pentapeptide Phe-Phe-Val-Ala-Pro (CEI5). These inhibitors demonstrated bradykinin-potentiating activity in rat uterus and ileum, highlighting their potential in cardiovascular applications. [, ]

Q6: How does the sequence context of Val-Ala influence its biological activity?

A6: The specific sequence context of Val-Ala within a peptide or protein significantly influences its biological activity. For example, while the hexapeptide Val-Gly-Val-Ala-Pro-Gly displays chemotactic properties, other peptides with the Val-Ala motif might exhibit different activities depending on the flanking amino acid residues and the overall three-dimensional structure of the peptide. [, , , , , , ]

Q7: Have there been studies investigating the role of Val-Ala in protein-protein interactions?

A7: Yes, research has explored the involvement of Val-Ala containing sequences in protein-protein interactions. One study demonstrated that the Val-Ala-Leu motif in the Serratia marcescens ATP-binding cassette (ABC) exporter protein, Lip, is crucial for recognizing and secreting specific proteins. This highlights the role of Val-Ala containing sequences in mediating specific protein interactions. []

Q8: Have computational methods been used to study Val-Ala?

A8: Yes, computational chemistry techniques have been employed to investigate Val-Ala containing peptides. For example, ab initio calculations have been used to determine the total energies of a2 ions derived from dipeptides, including those containing Val-Ala. These calculations help elucidate the fragmentation pathways of these ions in mass spectrometry. [] Additionally, Density Functional Theory (DFT) calculations have been performed on cyclic and linear oligomers of Val-Ala, revealing their structural and electronic properties, particularly their potential as nanotubular constructs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)